molecular formula C19H18O6 B585978 epi-Sesamin Monocatechol CAS No. 1105568-81-7

epi-Sesamin Monocatechol

Cat. No.: B585978
CAS No.: 1105568-81-7
M. Wt: 342.347
InChI Key: CGEORJKFOZSMEZ-IJKBLAIYSA-N
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Mechanism of Action

Target of Action

Epi-Sesamin Monocatechol primarily targets cytochrome P450 (CYP) enzymes in the human liver, specifically CYP2C9 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds .

Mode of Action

This compound interacts with its targets, the CYP enzymes, through a process known as monocatecholization . This process involves the conversion of this compound to two epimers of monocatechol, S-monocatechol and R-monocatechol , in human liver microsomes . The CYP2C9 enzyme is responsible for S-monocatechol formation, while CYP1A2 is responsible for R-monocatechol formation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of sesamin, a major lignan found in sesame seeds . This compound is metabolized by CYP enzymes into sesamin mono- and di-catechol in liver microsomes . These metabolites are further metabolized to dicatechol, glucuronide, and methylate metabolites . The contribution of each reaction is significantly different between sesamin and this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by CYP enzymes in the liver into sesamin mono- and di-catechol . These metabolites are further metabolized by UDP-glucuronosyltransferase (UGT) and O-methyl transferase (COMT), and the resulting glucuronides of sesamin metabolites are excreted in the bile and urine .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of neuronal differentiation via activating ERK1/2 (downstream of the TrkA receptor) without influencing the receptor itself . This concentration is 62-66% as effective as 30ng/mL NGF . Agonists of this receptor, including low concentrations of NGF, are synergistically effective .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other drugs or endogenous compounds, can affect the activity of the CYP enzymes that this compound targets . Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound.

Biochemical Analysis

Biochemical Properties

epi-Sesamin Monocatechol interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 (CYP) enzymes into sesamin mono- and di-catechol in human liver microsomes . The monocatechol form of sesamin is further metabolized by UDP-glucuronosyltransferase (UGT) and O-methyl transferase (COMT) . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory effects, suppressing Interferon β and Inducible Nitric Oxide Synthase expression in macrophage-like J774.1 cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted into the dicatechol form by cytochrome P450 or the glucuronide by UDP-glucuronosyltransferase (UGT) . Catecholization of sesamin monocatechol enhances its antioxidant activity, whereas glucuronidation strongly reduces its antioxidant activity .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. It has been observed that the inhibitory effects of this compound glucuronides against nitric oxide production were time-dependently enhanced, associated with the intracellular accumulation of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by CYP2C9, UGT2B7, and COMT in the human liver . These enzymes play a crucial role in the metabolism of this compound.

Preparation Methods

The preparation of epi-Sesamin Monocatechol is complex and typically involves multiple steps. One common method is through enzyme extraction and in vitro synthesis . This process requires a combination of chemical and biological knowledge.

Properties

IUPAC Name

4-[(3aR,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18?,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEORJKFOZSMEZ-IJKBLAIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693438
Record name 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105568-81-7
Record name 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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